molecular formula C6H13NO B587878 (1S,3S)-3-Aminomethyl-cyclopentanol CAS No. 1007306-62-8

(1S,3S)-3-Aminomethyl-cyclopentanol

Cat. No. B587878
CAS RN: 1007306-62-8
M. Wt: 115.176
InChI Key: NUBNZASXRSXFRW-WDSKDSINSA-N
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Description

“(1S,3S)-3-Aminomethyl-cyclopentanol” is a compound that is related to “(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride”. It is a white to off-white powder or crystal .


Molecular Structure Analysis

The molecular structure of “(1S,3S)-3-Aminomethyl-cyclopentanol” can be analyzed using the Cahn-Ingold-Prelog rules of priority, which are based on the atomic numbers of the atoms of interest . The compound has two defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involving “(1S,3S)-3-Aminomethyl-cyclopentanol” can be analyzed using stoichiometry, which provides a quantitative assessment of the relationships between the amounts of substances consumed and produced by the reaction . The S_N2 reaction mechanism, which accounts for both the inversion of configuration and the second-order kinetics observed with nucleophilic substitution reactions, could also be relevant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,3S)-3-Aminomethyl-cyclopentanol” can be analyzed using its molecular formula and average mass . The compound is a white to off-white powder or crystal and is stored at room temperature .

Scientific Research Applications

  • Synthesis of Antiviral and Antineoplastic Agents : Enantiomerically pure (1S,3S)-1-amino-3-(hydroxymethyl)cyclopentanes, synthesized from L-aspartic acid, are used to construct nucleoside analogs with significant antiviral and antineoplastic activities. This has been demonstrated through the synthesis of (+)-4'-deoxycarbapentostatin nucleoside (Rapoport et al., 2003).

  • Production of 5-Lipoxygenase Inhibitors : The efficient synthesis of enantiomers of 3-phenylcyclopentanol derivatives, including (1S,3R)-alcohol 3, has been shown to lead to the production of orally active 5-lipoxygenase inhibitors without loss of optical purity (Okumura et al., 2002).

  • Synthesis of Carbocyclic Guanosine Analogues : Research has involved the synthesis of carbocyclic guanosine analogues, where cyclopentanols like those derived from (1S,3S)-3-Aminomethyl-cyclopentanol play a crucial role. These compounds have been evaluated as potential anti-viral agents (Wachtmeister et al., 1999).

  • Catalytic Enantioselective Reduction of Aryl Alkyl Ketones : Chiral amino alcohols derived from compounds like (1S,3S)-3-Aminomethyl-cyclopentanol have been used in the enantioselective reduction of aryl alkyl ketones, resulting in secondary alcohols with high enantiomeric excess (Reiners & Martens, 1997).

  • Synthesis of Aminocyclopentitol Inhibitors of β-Glucosidases : Aminocyclopentitol inhibitors of β-glucosidases have been synthesized from D-glucose, showing that molecules like (1S,3S)-3-Aminomethyl-cyclopentanol can act as analogues of protonated β-glucosides (Boss et al., 2000).

  • Synthesis of Carbocyclic Nucleosides : The compound has been used in the chirospecific synthesis of carbocyclic nucleosides, which are important isosteres of nucleosides with various antiviral and antineoplastic activities (Bergmeier et al., 1993).

  • Desymmetrization by Hydroformylation of Cyclopentenes : In the synthesis of chiral carbocyclic nucleosides, desymmetrization of cyclopentenes by catalytic hydroformylation has been achieved, yielding high enantioselectivities. This process is vital for the efficient synthesis of compounds like (1S,3S)-(3-hydroxymethyl)cyclopentanol, a key intermediate in synthesizing carbocyclic-ddA (You et al., 2016).

Safety and Hazards

“(1S,3S)-3-Aminomethyl-cyclopentanol” may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

Future Directions

The future directions of research involving “(1S,3S)-3-Aminomethyl-cyclopentanol” could involve high-resolution spectroscopy of the 1S-3S transition in hydrogen . This could contribute to the resolution of the “proton puzzle” and improve the accuracy of transition frequency measurements .

properties

IUPAC Name

(1S,3S)-3-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBNZASXRSXFRW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S)-3-Aminomethyl-cyclopentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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